3-(2,4-Dimethylpiperidin-1-yl)-2,2-difluoropropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,4-Dimethylpiperidin-1-yl)-2,2-difluoropropan-1-amine is a synthetic organic compound that features a piperidine ring substituted with dimethyl groups and a difluoropropan-1-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dimethylpiperidin-1-yl)-2,2-difluoropropan-1-amine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors. For instance, starting from 2,4-dimethylpiperidine, the ring can be formed via intramolecular cyclization.
Introduction of the Difluoropropan-1-amine Moiety: The difluoropropan-1-amine group can be introduced through nucleophilic substitution reactions. This involves reacting a suitable precursor, such as 2,2-difluoropropan-1-amine, with the piperidine derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dimethylpiperidin-1-yl)-2,2-difluoropropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amine or piperidine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
3-(2,4-Dimethylpiperidin-1-yl)-2,2-difluoropropan-1-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound can be utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Biological Studies: It can serve as a probe in biological assays to study receptor-ligand interactions and enzyme activities.
Mechanism of Action
The mechanism of action of 3-(2,4-Dimethylpiperidin-1-yl)-2,2-difluoropropan-1-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity through competitive or non-competitive inhibition. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(2,4-Dimethylpiperidin-1-yl)-2,2-difluoropropan-1-amine: can be compared with other piperidine derivatives such as:
Uniqueness
- The presence of the difluoropropan-1-amine moiety distinguishes this compound from other piperidine derivatives. This unique structural feature imparts specific chemical and biological properties, making it valuable for targeted applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C10H20F2N2 |
---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
3-(2,4-dimethylpiperidin-1-yl)-2,2-difluoropropan-1-amine |
InChI |
InChI=1S/C10H20F2N2/c1-8-3-4-14(9(2)5-8)7-10(11,12)6-13/h8-9H,3-7,13H2,1-2H3 |
InChI Key |
CRGOCKWEXJLMEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(C(C1)C)CC(CN)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.